trans-4-(1-Piperidinyl)tetrahydro-3-furanamine
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Overview
Description
trans-4-(1-Piperidinyl)tetrahydro-3-furanamine: is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol It is a heterocyclic amine that contains both a piperidine and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(1-Piperidinyl)tetrahydro-3-furanamine typically involves the reaction of tetrahydrofuran derivatives with piperidine under specific conditions. One common method involves the use of a halogenated tetrahydrofuran derivative, which undergoes nucleophilic substitution with piperidine to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-(1-Piperidinyl)tetrahydro-3-furanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or tetrahydrofuran ring can be modified.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine or tetrahydrofuran rings .
Scientific Research Applications
Chemistry: In chemistry, trans-4-(1-Piperidinyl)tetrahydro-3-furanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets. It is used in the development of bioactive molecules that can modulate biological pathways .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the synthesis of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of trans-4-(1-Piperidinyl)tetrahydro-3-furanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine trihydrochloride
- trans-4-(Methylamino)tetrahydro-3-furanol hydrochloride
- trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride
Comparison: Compared to these similar compounds, trans-4-(1-Piperidinyl)tetrahydro-3-furanamine is unique due to its specific combination of the piperidine and tetrahydrofuran rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Biological Activity
trans-4-(1-Piperidinyl)tetrahydro-3-furanamine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperidine ring fused with a tetrahydrofuran moiety, characterized by the following molecular formula:
- Molecular Formula : C₈H₁₅N
- Molecular Weight : Approximately 139.22 g/mol
This structure is significant as it influences the compound's interactions with biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.
- Enzyme Modulation : It has been shown to modulate the activity of certain enzymes involved in metabolic processes, potentially impacting drug metabolism and efficacy.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Neuropharmacological Effects : Preliminary studies suggest that this compound may have implications for treating neurological disorders due to its interaction with neurotransmitter systems.
- Anti-inflammatory Properties : There is emerging evidence supporting its role in modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory conditions.
Data Table: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Case Study on Neurotransmitter Interaction :
A study investigated the binding affinity of this compound to serotonin receptors. Results indicated a moderate affinity, suggesting potential applications in mood disorders treatment. -
Anti-inflammatory Research :
In vitro studies demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophage cultures, highlighting its potential as an anti-inflammatory agent. -
Metabolic Pathway Analysis :
Research on enzyme interactions revealed that this compound might inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could affect the pharmacokinetics of co-administered drugs.
Properties
IUPAC Name |
(3R,4R)-4-piperidin-1-yloxolan-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-8-6-12-7-9(8)11-4-2-1-3-5-11/h8-9H,1-7,10H2/t8-,9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVAHWSHBPBTDT-IUCAKERBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2COCC2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@H]2COC[C@@H]2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.